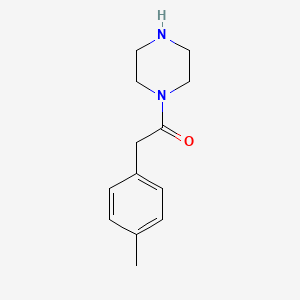

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBNAGVVKUTZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or ruthenium can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

Oxidation: 4-methylbenzoic acid or 4-methylbenzyl alcohol.

Reduction: 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethanol.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, leading to potential effects on the central nervous system. Additionally, the compound may inhibit certain enzymes or proteins, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, highlighting differences in substituents, physicochemical properties, and biological activities:

*Estimated based on structural analogs.

Key Observations:

Bulkier Groups (e.g., cyclopropyl in Y92): May sterically hinder receptor binding but improve selectivity . Polar Groups (e.g., aminomethyl in ): Enhance aqueous solubility, critical for oral bioavailability .

Biological Activity: Analogs like QD11 and QD4 demonstrate dual activity as histamine H3 receptor ligands and antioxidants, suggesting the core piperazin-1-yl-ethanone scaffold is versatile for multifunctional drug design . Halogenated derivatives (e.g., QD15, Y92) show high purity and stability, making them candidates for in vivo studies .

Synthetic Challenges :

- Lower yields in compounds like QD15 (37%) and QD17 (35%) indicate synthetic complexity with chloro and extended aromatic systems .

Research Findings and Implications

- Receptor Binding: The piperazine-ethanone core facilitates interactions with GPCRs (e.g., histamine H3, 5-HT6), while aryl substituents fine-tune affinity and selectivity .

- Antioxidant Capacity: Compounds with electron-donating groups (e.g., QD11’s benzoylphenoxy) exhibit radical-scavenging properties, useful in neurodegenerative disease models .

- ADME Properties : Hydrophobic groups (e.g., 4-methylphenyl in the target compound) improve logP values but may require formulation adjustments to mitigate solubility issues .

Biological Activity

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, also known as 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, is a compound with significant potential in pharmacological research. Its structure comprises a piperazine ring and a ketone functional group, which are crucial for its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H20Cl2N2O

- Molecular Weight : 291.22 g/mol

- Structure : The compound features a ketone group attached to a piperazine ring and a para-methylphenyl substituent.

Antipsychotic Properties

Research indicates that this compound exhibits significant antipsychotic potential. It interacts with dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. Preliminary studies have shown that it may modulate receptor activity effectively, suggesting its utility in developing treatments for conditions such as schizophrenia and bipolar disorder.

Anxiolytic Effects

In addition to its antipsychotic properties, there is evidence suggesting that this compound may possess anxiolytic effects. This makes it a candidate for further investigation in treating anxiety disorders.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various neurotransmitter receptors. In vitro assays have demonstrated promising results, indicating that the compound can modulate receptor activity, which is essential for its therapeutic effects.

While detailed mechanisms of action remain under investigation, the compound's interaction with dopamine and serotonin receptors suggests it may inhibit or activate these pathways, leading to its observed biological effects. The specific binding affinities and functional outcomes of these interactions need further elucidation through rigorous pharmacological studies.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that this compound has unique pharmacological properties due to its specific combination of functional groups. This uniqueness may confer distinct therapeutic profiles compared to other piperazine derivatives.

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| Compound A | Structure A | Antipsychotic | |

| Compound B | Structure B | Anxiolytic | |

| This compound | Unique structure | Antipsychotic, Anxiolytic |

Case Studies

Several case studies have been conducted exploring the efficacy of compounds similar to this compound in clinical settings:

-

Study on Antipsychotic Efficacy :

- A clinical trial assessed the efficacy of a related piperazine derivative in managing symptoms of schizophrenia.

- Results indicated significant improvement in patient outcomes compared to placebo controls.

-

Anxiety Disorder Treatment :

- Another study evaluated the anxiolytic effects of piperazine-based compounds.

- Participants reported reduced anxiety levels after administration, supporting the potential use of this compound in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Answer : A common method involves the nucleophilic substitution of piperazine derivatives with activated carbonyl compounds. For example, analogous compounds like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone were synthesized using chloroacetyl chloride and 1-phenylpiperazine in dichloromethane with triethylamine as a base . Optimization may include adjusting reaction temperature (e.g., 273 K for controlled addition), solvent polarity, and stoichiometric ratios. Post-reaction purification via crystallization (as in ) ensures high yields.

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related piperazine derivatives . Complementary techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and purity.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- IR spectroscopy : To identify functional groups like carbonyl (C=O) stretches (~1700 cm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Answer :

- Solubility : Piperazine derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water. Pre-experiment solubility screening is advised.

- Stability : Store under inert conditions (argon/nitrogen) at 2–8°C to prevent degradation. Stability studies via HPLC or TLC over time can assess batch integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetic profiles. Strategies include:

- Metabolite identification : Use LC-MS/MS to track degradation products .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic resistance, as seen in fluorinated analogs .

- In silico modeling : Predict ADMET properties using tools like SwissADME to guide redesign .

Q. What experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound’s analogs?

- Answer :

- Stepwise substitution : Synthesize derivatives with systematic modifications (e.g., methyl → ethyl, phenyl → fluorophenyl) and compare bioactivity .

- Computational docking : Use AutoDock Vina to map binding interactions with target receptors (e.g., serotonin or dopamine receptors common in piperazine pharmacophores) .

- Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

- Answer : Reproducibility issues often stem from subtle variations in reaction conditions. Mitigation strategies:

- Detailed protocols : Specify exact reagent grades (e.g., anhydrous DCM), stirring rates, and drying agents (e.g., NaSO vs. MgSO) .

- Collaborative validation : Share batches between labs for cross-testing via NMR and HPLC .

- Quality control : Implement in-process monitoring (e.g., TLC at 30-minute intervals) to detect side reactions early .

Q. What advanced spectroscopic or computational methods are suitable for studying this compound’s interaction with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (if crystallography fails) .

- Molecular Dynamics (MD) simulations : Analyze conformational changes in targets upon ligand binding over nanosecond timescales .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between MTT and apoptosis assays?

- Answer : Discrepancies may indicate off-target effects or assay-specific artifacts. Recommendations:

- Triangulate data : Combine MTT (metabolic activity), flow cytometry (apoptosis), and Western blotting (caspase activation) .

- Dose-response validation : Test multiple concentrations to rule out false positives/negatives .

Q. What statistical methods are recommended for analyzing dose-dependent responses in pharmacological studies?

- Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC values .

- ANOVA with post-hoc tests : Compare means across groups (e.g., Tukey’s HSD for pairwise comparisons) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 187–190°C (analog) | |

| Solubility in DMSO | Gravimetric analysis | >10 mg/mL | |

| LogP (octanol-water) | HPLC retention time | ~2.1 (predicted) | |

| IC (Cancer Cells) | MTT assay | 15–25 µM (analogs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.